molecular formula C8H6S3 B1329805 2-(2-Thienylthio)thiophene CAS No. 3988-99-6

2-(2-Thienylthio)thiophene

Cat. No. B1329805
CAS RN: 3988-99-6
M. Wt: 198.3 g/mol
InChI Key: AKYIWBKPINOXJY-UHFFFAOYSA-N
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Description

“2-(2-Thienylthio)thiophene” is a chemical compound with the molecular formula C8H6S3 and a molecular weight of 198.328 . It is also known by other names such as "Thiophene,2,2’-thiobis-" .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent scientific literature . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-(2-Thienylthio)thiophene” consists of a five-membered ring made up of one sulfur as a heteroatom . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

“2-(2-Thienylthio)thiophene” is a colorless liquid . It has a boiling point of 251.1±15.0 °C at 760 mmHg and a flash point of 76.3±6.6 °C . It is soluble in most organic solvents but slightly soluble in water .

Scientific Research Applications

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Dental Anesthetic

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Solar Cells

    • Thiophene-fused molecules like dithienothiophene (DTT) have attracted attention due to their potential applicability in organic electronics such as solar cells .
  • Electrochromic Devices (ECDs)

    • DTT-based architectures are also used in electrochromic devices .
  • Fluorescent Probes

    • Thiophene-fused molecules are used in the development of fluorescent probes .
  • Redox Switching

    • DTT-based architectures are used in redox switching .
  • Functional Supramolecular Chemistry

    • Thiophene-fused molecules are used in functional supramolecular chemistry .
  • Tuning of Band Gaps

    • Fused thiophene systems like thienothiophene, DTT, and thienoacenes are found to be more compatible in tuning the band gaps .
  • Antiviral Applications

    • Some isomeric forms of thienothiophene have shown antiviral properties .
  • Antitumor Applications

    • Certain isomeric forms of thienothiophene have demonstrated antitumor properties .
  • Antiglaucoma Applications

    • Some isomeric forms of thienothiophene have been used in antiglaucoma applications .
  • Antimicrobial Applications

    • Certain isomeric forms of thienothiophene have shown antimicrobial properties .
  • Electroluminescent Applications

    • Thienothiophene derivatives have been used in electroluminescent applications .
  • Semiconductor Applications

    • Different isomeric forms of thienothiophene have been used as semiconductors .

Safety And Hazards

When handling “2-(2-Thienylthio)thiophene”, it is advised to keep away from heat, sparks, open flames, and hot surfaces. It is also recommended to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-thiophen-2-ylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S3/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYIWBKPINOXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192921
Record name Thiophene, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienylthio)thiophene

CAS RN

3988-99-6
Record name Thiophene, 2,2'-thiobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-THIOPHEN-2-YLSULFANYLTHIOPHENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Through a 570-mm long silica tube, 26 mm in diameter, heated to a temperature of 560° C, for 90 minutes are passed 40.0 g (0.34 mole) of 2-chlorothiophene and hydrogen sulphide at a rate of 5.2 litres per hour. The molar ratio of 2-chlorothiophene to hydrogen sulphide is 1:1. The condensate is distilled to give 16 g (48.2 percent by weight) of di(2-thienyl) sulphide boiling at 133°-140° C (5 mm Hg), nD20 = 1.6603, and 6.5 g of the starting 2-chlorothiophene (conversion 84 percent by weight).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Rajšner, F Mikšík, J Metyšová… - Collection of …, 1979 - cccc.uochb.cas.cz
A reaction of (4-fluoro-2-iodophenyl)acetic acid with 2-thiophenethiol gave the acid V which was cyclized to 8-fluorothieno[2,3-b]-1-benzothiepin-4(5H)-one (VII); two further steps led to …
Number of citations: 3 cccc.uochb.cas.cz
T Gozet, J Hacaloglu, AM Önal - Journal of Macromolecular …, 2004 - Taylor & Francis
Pyrolysis of electrochemically prepared BF 4 − doped polythiophene (PTh) by direct insertion probe and Currie point pyrolysis gas chromatography mass spectrometry techniques …
Number of citations: 12 www.tandfonline.com
S Gronowitz, AB HORNFELDT - … Its Derivatives, Volume 44, Part 3, 2009 - books.google.com
This chapter treats all classes of compounds with a thiophenefsulfur bond. Thus the preparation, physical properties, and reactions of thiophenethiols, alkyl and aryl thiophenesulfides, …
Number of citations: 3 books.google.com
DR Boyd, ND Sharma, N Gunaratne… - Organic & …, 2003 - pubs.rsc.org
Toluene dioxygenase (TDO)-catalysed sulfoxidation, using Pseudomonas putida UV4, was observed for the thiophene substrates 1A–1N. The unstable thiophene oxide metabolites, 6A…
Number of citations: 31 pubs.rsc.org
RP Jimenez - 2009 - prism.ucalgary.ca
Easy access to small molecules with interesting photophysical and electrochemical properties is desired by both academia and industry. One way to access these molecules is by the …
Number of citations: 4 prism.ucalgary.ca

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